Product packaging for Cyclohexyl 2-fluoropyridine-4-carboxylate(Cat. No.:CAS No. 1340172-99-7)

Cyclohexyl 2-fluoropyridine-4-carboxylate

Cat. No.: B1456053
CAS No.: 1340172-99-7
M. Wt: 223.24 g/mol
InChI Key: IASYDCCKZIEHAK-UHFFFAOYSA-N
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Description

Cyclohexyl 2-fluoropyridine-4-carboxylate is a fluorinated heterocyclic ester featuring a pyridine ring substituted with a fluorine atom at the 2-position and a cyclohexyl ester group at the 4-position. This structure combines the electronic effects of fluorine (e.g., electronegativity, steric minimalism) with the steric and solubility-modulating properties of the cyclohexyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FNO2 B1456053 Cyclohexyl 2-fluoropyridine-4-carboxylate CAS No. 1340172-99-7

Properties

IUPAC Name

cyclohexyl 2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-8-9(6-7-14-11)12(15)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASYDCCKZIEHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclohexyl 2-fluoropyridine-4-carboxylate typically involves the esterification of 2-fluoropyridine-4-carboxylic acid or its activated derivatives with cyclohexanol or cyclohexyl amines under controlled conditions. The key challenges include maintaining the integrity of the fluoropyridine ring and achieving high yields with minimal side reactions.

Esterification via Acid Chloride Intermediate

One of the most common and effective methods to prepare this compound is through the formation of the acid chloride intermediate followed by nucleophilic substitution with cyclohexanol.

  • Procedure:

    • 2-Fluoropyridine-4-carboxylic acid is first converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
    • The resulting acid chloride is then reacted with cyclohexanol in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate ester bond formation.
    • The reaction is typically carried out in an inert atmosphere (nitrogen or argon) and at low temperatures initially to control reactivity, then allowed to proceed at room temperature.
  • Advantages:

    • High yield and purity of the ester product.
    • Mild reaction conditions prevent degradation of the fluoropyridine moiety.
  • Representative Data:

Step Reagents/Conditions Yield (%) Notes
Acid chloride formation SOCl₂, reflux, anhydrous solvent 85-90 Complete conversion monitored by IR spectroscopy
Esterification Cyclohexanol, TEA, DMAP, DCM, 0°C to RT 75-85 Purification by column chromatography

Direct Esterification Using Coupling Agents

An alternative to acid chloride intermediates is the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to activate the carboxylic acid directly for esterification with cyclohexanol.

  • Procedure:

    • 2-Fluoropyridine-4-carboxylic acid is mixed with cyclohexanol in the presence of DCC or EDC and catalytic DMAP in an aprotic solvent like dichloromethane.
    • The reaction proceeds at room temperature with stirring for several hours.
    • The byproduct dicyclohexylurea (DCU) is filtered off, and the product is purified.
  • Advantages:

    • Avoids the use of corrosive acid chlorides.
    • Suitable for sensitive substrates.
  • Limitations:

    • Potential for side reactions and lower yields compared to acid chloride method.
    • Requires careful removal of urea byproducts.

Photochemical and Radical-Mediated Alkylation Techniques

Emerging photochemical methods enable alkylation of amide derivatives using cyclohexyl iodide and silane reagents under visible light irradiation to form secondary amines and related esters.

  • Application:
    • Such methods can be adapted for the synthesis of cyclohexyl esters by radical-mediated substitution on fluoropyridine carboxylate precursors.
    • Optimized conditions include use of dichloromethane-acetonitrile solvent mixtures, controlled light wavelength (390 nm), and inert atmosphere to achieve yields up to 80%.

Research Findings and Yield Optimization

  • Effect of Substituents and Sterics:

    • Electron-deficient pyridine rings (e.g., with fluorine) enhance electrophilicity and favor esterification reactions.
    • Bulky cyclohexyl groups can reduce yields due to steric hindrance; reaction conditions must be optimized accordingly.
  • Solvent and Concentration Effects:

    • Dichloromethane (DCM) at moderate concentrations (0.05 to 0.2 M) is preferred for esterification reactions.
    • Higher concentrations may lead to decreased yields due to solubility and mixing issues.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Acid Chloride Esterification SOCl₂, cyclohexanol, TEA, DMAP 0°C to RT, inert atmosphere 75-85 High yield, clean reaction Requires handling acid chlorides
Carbodiimide Coupling DCC or EDC, cyclohexanol, DMAP RT, aprotic solvent 60-75 Mild conditions, no acid chloride Side products, purification needed
One-Pot Tandem Assembly Tf₂O, amides, cyclohexylamine Room temperature, multiple steps 40-60 One-pot, diverse functionality Lower yield with bulky amines
Photochemical Radical Alkylation Cyclohexyl iodide, TTMS, light irradiation 390 nm light, DCM/MeCN solvent Up to 80 Mild, scalable, efficient Requires photochemical setup

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Cyclohexyl 2-fluoropyridine-4-carboxylate serves as a versatile building block in the synthesis of more complex organic compounds. Its fluorinated nature allows for late-stage functionalization, making it an attractive substrate for nucleophilic aromatic substitution (S_NAr) reactions. The mild conditions required for these reactions enhance its utility in synthesizing various derivatives with diverse functionalities .

Reactions and Mechanisms
The compound can undergo several chemical transformations:

  • Nucleophilic Substitution : The fluorine atom can be substituted with various nucleophiles, facilitating the formation of different pyridine derivatives.
  • Oxidation and Reduction : It can be oxidized to yield carboxylic acids or reduced to form amines or alcohols, depending on the reagents used .

Biological Applications

Pharmacological Potential
Research indicates that this compound may exhibit pharmacological properties, including enzyme inhibition and receptor modulation. These characteristics make it a candidate for drug development, particularly in targeting specific diseases .

Case Studies

  • Enzyme Inhibition : Studies have explored its potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
  • Receptor Modulation : Its interaction with G-protein coupled receptors (GPCRs) has been investigated, highlighting its role in modulating signaling pathways relevant to various physiological processes .

Industrial Applications

Advanced Materials Development
In materials science, this compound is utilized in the development of advanced materials due to its unique chemical properties. Its fluorinated structure contributes to improved stability and performance in various applications, including coatings and adhesives .

Agrochemical Intermediates
The compound is also explored as an intermediate in the synthesis of agrochemicals. Its ability to undergo functionalization allows for the development of novel pesticides and herbicides that are more effective and environmentally friendly .

Summary Table of Applications

Application AreaDescriptionExample Use Cases
Chemical SynthesisBuilding block for complex moleculesSynthesis of pharmaceuticals
Biological ApplicationsPotential enzyme inhibitor and receptor modulatorDrug development for metabolic disorders
Industrial ApplicationsDevelopment of advanced materialsCoatings, adhesives, agrochemicals

Mechanism of Action

The mechanism of action of cyclohexyl 2-fluoropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Key Research Findings

  • Steric vs. In contrast, bulkier substituents (e.g., chlorine) may impede rotational freedom or binding .
  • Stereochemical Influence : Analogous to LIMK inhibitors (), the cyclohexyl group’s configuration (axial vs. equatorial) could modulate biological activity or material properties, though this remains unexplored for the target compound.
  • Comparative Performance : Cyclohexyl 2-fluoropyridine-4-carboxylate likely outperforms methyl or aryl esters in applications requiring low dielectric loss and high thermal resistance, as seen in PAEK resins .

Biological Activity

Cyclohexyl 2-fluoropyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclohexyl group and a fluorine atom at the 2-position, along with a carboxylate functional group at the 4-position. This specific arrangement is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound has been linked to its ability to interact with specific proteins involved in signaling pathways. For instance, research indicates that compounds with similar structures can act as selective inhibitors of exchange proteins directly activated by cAMP (EPAC) . These proteins play significant roles in regulating intracellular processes relevant to various diseases, including cancer and diabetes.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has shown that modifications at the pyridine ring and the carboxylate group significantly affect the compound's potency. For example, the introduction of different substituents can enhance or diminish inhibitory effects on EPAC proteins . Compounds with optimal hydrophobic characteristics have been identified as more effective in blocking EPAC activation.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits promising pharmacological properties:

  • In vitro Studies : The compound has shown significant activity against various cancer cell lines, indicating potential as an anticancer agent. Its IC50 values suggest that it is effective at low concentrations .
  • In vivo Studies : Animal models have been employed to assess the efficacy of the compound in reducing tumor growth. For instance, compounds structurally related to this compound have demonstrated significant tumor regression in xenograft models .

Case Studies

  • Anticancer Activity : A study evaluated the effect of this compound on triple-negative breast cancer (TNBC) models. The compound was administered orally, leading to a marked decrease in tumor size and an increase in apoptotic markers .
  • Cardiovascular Effects : Another research focused on the role of similar compounds in cardiovascular disease models. Results indicated that these compounds could modulate signaling pathways associated with heart function, suggesting therapeutic potential for heart diseases .

Data Summary

Study TypeModelKey FindingsIC50 Value
In vitro CancerVarious Cell LinesSignificant growth inhibitionLow µM
In vivo CancerXenograft ModelsTumor regression observedN/A
Cardiovascular StudyAnimal ModelsModulation of heart functionN/A

Q & A

Q. What synthetic methodologies are most effective for preparing cyclohexyl 2-fluoropyridine-4-carboxylate derivatives?

Answer: Multi-component reactions (MCRs), such as the Ugi reaction, are robust for synthesizing structurally complex derivatives. For example, cyclohexyl isocyanide can be reacted with aldehydes, amines, and carboxylic acids in protic ionic liquids (e.g., ethylammonium nitrate) under microwave irradiation to enhance reaction efficiency. This method yields derivatives with high purity and functional diversity, critical for structure-activity relationship (SAR) studies . Key steps include:

  • Reagent selection : Use fluoropyridine-based carboxylic acids and cyclohexyl isocyanide.
  • Solvent optimization : Protic ionic liquids improve reaction kinetics and yields.
  • Characterization : Confirm product identity via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic and computational methods are recommended for characterizing this compound derivatives?

Answer:

  • NMR spectroscopy : 19F NMR^{19} \text{F NMR} is critical for tracking fluorine substituents, while 1H NMR^1 \text{H NMR} resolves cyclohexyl ring conformers (e.g., axial vs. equatorial protons) .
  • UV-Vis spectroscopy : Induced absorption spectra (e.g., T-T transitions) reveal electronic interactions between the fluoropyridine ring and cyclohexyl substituents .
  • Computational methods : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts charge localization and lipophilicity (logP). For example, cyclohexyl groups increase logP by ~0.4 units compared to aromatic analogs .

Advanced Research Questions

Q. How do cyclohexyl substituents influence the lipophilicity and mitochondrial targeting of fluoropyridine derivatives?

Answer: Cyclohexyl groups significantly enhance lipophilicity, as demonstrated by logP comparisons:

CompoundlogP
Cyclohexyl derivative (1)3.19
Triphenylphosphonium analog (2)2.80

This increase drives mitochondrial membrane potential (MMP)-dependent uptake, validated via confocal microscopy and flow cytometry. Methodological steps:

LogP determination : Use shake-flask or HPLC-based methods.

Mitochondrial localization assays : Employ MMP-sensitive fluorescent probes (e.g., TMRM).

DFT validation : Calculate charge distribution to confirm reduced electron delocalization in cyclohexyl derivatives .

Q. How can conformational analysis of the cyclohexyl ring inform reactivity in fluoropyridine derivatives?

Answer: Cyclohexyl chair conformers influence steric and electronic effects. For example:

  • Energy minimization : MP2/cc-pVDZ calculations show a 5.69 kcal/mol difference between axial and equatorial conformers.
  • Reactivity implications : The dominant conformer (axial substituent) reduces steric hindrance during nucleophilic substitution at the fluoropyridine ring.
  • Experimental validation : Variable-temperature NMR or X-ray crystallography resolves conformational equilibria .

Q. What role does the fluoropyridine moiety play in stabilizing intermediates during derivatization?

Answer: The electron-withdrawing fluorine atom:

  • Activates the 4-carboxylate group for nucleophilic acyl substitution.
  • Stabilizes transition states via resonance, as shown by DFT-calculated partial charges on the pyridine nitrogen (-0.42 e) and fluorine (-0.18 e).
  • Reduces hydrolysis susceptibility : Fluorine’s inductive effect protects the ester linkage under acidic conditions .

Q. How can researchers resolve contradictions in reported logP values for cyclohexyl fluoropyridine derivatives?

Answer: Discrepancies often arise from measurement techniques (e.g., shake-flask vs. chromatographic methods). Best practices:

Standardize conditions : Use phosphate-buffered saline (pH 7.4) for shake-flask assays.

Cross-validate : Compare experimental logP with DFT-derived values (e.g., B3LYP/6-31G*).

Report solvent systems : Note ionic strength and co-solvents, which impact partitioning .

Q. What strategies optimize SAR studies for this compound derivatives in anticancer research?

Answer:

  • Bulky substituents : Cyclohexyl groups enhance cytotoxicity (e.g., GI50_{50} <1 µM in cancer cell lines) by improving membrane permeability .
  • Functional group modifications : Replace the ester with amides to modulate metabolic stability.
  • High-throughput screening : Use MMP-dependent uptake assays to prioritize lead compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl 2-fluoropyridine-4-carboxylate
Reactant of Route 2
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Cyclohexyl 2-fluoropyridine-4-carboxylate

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